4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c10-6-1-3-7(4-2-6)16(14,15)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNHQHXULZVKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(NN=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1H-pyrazol-5-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Steric Effects : The bulky sulfonyl group may reduce off-target interactions, improving selectivity for enzymes like kinases or proteases .
Physical and Chemical Properties
| Property | 4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine | 3-(4-Fluorophenyl)-1H-pyrazol-5-amine | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine |
|---|---|---|---|
| Molecular Weight | ~325.77 (estimated) | 217.23 | 265.32 |
| Substituent Polarity | High (sulfonyl group) | Moderate (fluorine) | Low (methoxy, phenyl) |
| Solubility | Likely low in water due to sulfonyl group | Moderate in organic solvents | Higher in polar aprotic solvents |
Notes:
Biological Activity
4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine is a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. Characterized by a pyrazole ring and a sulfonyl group, this compound exhibits promising potential in various therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure
The molecular formula for this compound is C10H9ClN2O2S. Its structure features a chlorobenzenesulfonyl moiety attached to the pyrazole ring, which is crucial for its biological activity.
Biological Activities
Research indicates that this compound possesses significant antimicrobial and anticancer properties. Below are detailed findings regarding its biological activity:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits effective antimicrobial activity against various pathogens. For instance, derivatives of pyrazole compounds have shown the ability to inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Activity
In vitro studies reveal that this compound can inhibit cell proliferation in several cancer cell lines. Notably, some derivatives have demonstrated higher anticancer efficacy than established chemotherapeutic agents like doxorubicin. This highlights the compound's potential as a lead in cancer drug development.
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : The compound has been shown to bind with enzymes involved in oxidative stress pathways, potentially enhancing their activity and reducing cellular damage caused by reactive oxygen species.
- Cellular Modulation : By modulating cellular responses to stress, this compound may contribute to protective mechanisms against oxidative damage.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-1H-pyrazole | Amino group at position 3 | Exhibits strong antibacterial properties |
| 5-Amino-3-methylpyrazole | Methyl group at position 3 | Demonstrates enhanced anticancer activity |
| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Methyl substitution on pyrazole | Shows different reactivity patterns |
| Pyrazole-4-sulfonamide | Sulfonamide functional group | Known for its anti-inflammatory properties |
This table illustrates the diversity within the pyrazole class while emphasizing the distinct biological activities of this compound.
Case Studies
Several case studies have documented the efficacy of this compound in laboratory settings:
- Antimicrobial Efficacy : In a study involving various bacterial strains, the compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Proliferation : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting mechanisms involving apoptosis and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of pyrazole derivatives often involves condensation reactions or cyclization strategies. For example, analogous compounds like 4-(3-chlorophenyl)-1H-pyrazol-5-amine are synthesized via reactions with dimethyl 2-acetylsuccinate in xylene under reflux with p-toluenesulfonic acid as a catalyst . Microwave-assisted methods (e.g., 3-5 hours at 100–120°C) can improve efficiency, as demonstrated in the synthesis of C27H25Cl2N3 derivatives . Optimization may involve solvent selection (e.g., solvent-free conditions for reduced side reactions) and stoichiometric control of sulfonylating agents.
| Synthetic Route | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Condensation | p-TsOH | Xylene | 76% | |
| Microwave-assisted | None | Ethanol | 82% |
Q. How is the crystal structure of this compound determined using X-ray diffraction, and what software is typically employed?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Data collection uses diffractometers (e.g., Bruker D8 APEXII CCD) with Mo/Kα radiation. SHELX programs (SHELXL for refinement, SHELXS for solution) are widely used for structure determination . For example, triclinic crystal systems (space group P1) with parameters like a = 8.5088 Å and α = 79.906° have been reported for similar pyrazole derivatives . Hydrogen bonding and torsion angles are analyzed using PLATON .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Proton NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- IR : Sulfonyl groups exhibit strong S=O stretching vibrations near 1350–1150 cm⁻¹ .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 315.04 for C₁₀H₉ClN₂O₂S) .
Advanced Research Questions
Q. What computational methods are used to analyze non-covalent interactions in the crystal packing of this compound?
- Methodological Answer : Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots (via Crystal Explorer and NCIPLOT) quantify intermolecular forces like π-π stacking and hydrogen bonding. For example, energy frameworks for polymorphs of 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine reveal dominant dispersion forces in triclinic vs. monoclinic systems . Interaction energies (e.g., –20 kJ/mol for C–H···O bonds) are calculated using B3LYP/6-31G(d,p) basis sets .
Q. How can researchers resolve contradictions in biological activity data observed across different studies?
- Methodological Answer : Discrepancies often arise from structural analogs or assay variability. For example:
- Structural Variations : Fluorophenyl vs. chlorophenyl substituents alter receptor binding (e.g., cannabinoid receptor affinity varies by >10-fold with halogen substitution) .
- Assay Conditions : Standardize protocols (e.g., MIC values for antifungal activity using Candida albicans ATCC 90028) .
- Docking Studies : Use AutoDock Vina to compare binding modes of analogs (e.g., 4-methoxyphenyl derivatives show higher steric complementarity) .
Q. What strategies are effective in modifying the core structure to enhance specific pharmacological properties?
- Methodological Answer :
- Bioisosteric Replacement : Replace sulfonyl with carbonyl groups to improve metabolic stability .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance kinase inhibition (e.g., IC₅₀ < 1 μM for JAK3) .
- Hybridization : Combine pyrazole with triazole moieties to exploit dual mechanisms (e.g., antimicrobial + anti-inflammatory) .
Q. How does the introduction of substituents affect the compound's electronic properties and reactivity?
- Methodological Answer :
- Electron Density : Nitrophenyl groups reduce pyrazole ring electron density, increasing electrophilic substitution reactivity .
- Steric Effects : Bulky tert-butyl groups at the 3-position hinder nucleophilic attack, as seen in slowed hydrolysis rates .
- DFT Calculations : HOMO-LUMO gaps (e.g., 4.2 eV for fluorophenyl derivatives) correlate with redox stability .
Q. What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution techniques are applicable?
- Methodological Answer : Racemic mixtures form due to planar chirality in pyrazole cores. Solutions include:
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients (85:15) .
- Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) to selectively acetylate one enantiomer .
- Crystallization-Induced Diastereomerism : Add chiral auxiliaries (e.g., (–)-menthol) to separate diastereomeric salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
